molecular formula C7H15Cl2N3O2 B12446360 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate

Cat. No.: B12446360
M. Wt: 244.12 g/mol
InChI Key: HLCPOPBNSTWNPT-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is a chemical compound with the molecular formula C7H12Cl2N2O. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate typically involves the reaction of 2-methyl-4-pyrimidinol with 2-aminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the dihydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of amino and hydroxyl groups provides versatility in synthesis and functionalization, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H15Cl2N3O2

Molecular Weight

244.12 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2

InChI Key

HLCPOPBNSTWNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)CCN.O.Cl.Cl

Origin of Product

United States

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